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Compound of Interest

4-(3-Bromophenyl)piperidine
Compound Name:
hydrochloride

Cat. No.: B1521646

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis,
Characterization, and Application

Executive Summary

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)piperidine
hydrochloride (C11H1sBrCIN), a key intermediate in modern pharmaceutical synthesis. With a
molecular weight of 276.60 g/mol , this compound is a critical building block for a range of
active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors
for oncology. This document details its physicochemical properties, outlines robust synthetic
and purification strategies, provides a framework for its analytical characterization, and
discusses its primary applications in drug discovery. The protocols and insights are intended for
researchers, chemists, and professionals in drug development who require a deep technical
understanding of this versatile molecule.

Introduction: The Significance of the 4-
Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core
structure of numerous drugs targeting a wide array of conditions, including depression,
hypertension, and Alzheimer's disease.[1] Its rigid, three-dimensional structure allows for
precise orientation of the aryl group and N-substituent, facilitating specific interactions with
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biological targets. 4-(3-Bromophenyl)piperidine hydrochloride serves as a highly valuable
and versatile intermediate in this context. The bromine atom on the phenyl ring provides a
reactive handle for further chemical modification, typically through palladium-catalyzed cross-
coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] Its
hydrochloride salt form ensures greater stability and improved handling characteristics
compared to the free base, making it ideal for storage and use in multi-step synthetic
campaigns.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in a
laboratory or process chemistry setting. The key characteristics are summarized below.

Property Value Source(s)
Molecular Weight 276.60 g/mol [4115]
Molecular Formula C11H1sBrCIN [41[5]
CAS Number 1159825-25-8 [5][6]
4-(3-
IUPAC Name bromophenyl)piperidine;hydroc  [4]
hloride
Appearance White to off-white solid/powder  [7]
_ C1CNCCC1C2=CC(=CC=C2)
Canonical SMILES Br.Cl [4]
r.

4-(3-Bromophenyl)piperidine
Parent Compound ( phenylpip [4]
(CID: 21495201)

Hydrochloric Acid (CID: 313),
Component Compounds o [4]
4-(3-Bromophenyl)piperidine

Synthesis and Mechanistic Rationale

The synthesis of 4-(3-Bromophenyl)piperidine is typically achieved via a multi-step sequence
that prioritizes control and yield. A common and robust strategy involves the use of a protecting
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group on the piperidine nitrogen, followed by a key carbon-carbon bond-forming reaction, and
concluding with deprotection and salt formation. The N-Boc (tert-butoxycarbonyl) group is
frequently employed due to its stability under various reaction conditions and its facile removal

under acidic conditions.

A prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.[2][3] This
palladium-catalyzed method is highly efficient for creating the aryl-piperidine bond and is
tolerant of a wide range of functional groups.

Step 1: Suzuki Coupling

G\I—Boc-piperidine—4—boronic acid pinacol este) G-Bromo-&iodobenzena

Pd Catalyst (e.g., Pd(dppf)Cl2)
Base (e.g., K2CO3)
Solvent (e.g., Dioxane/H20)

y Y

6—800-4-(3-brom0phenyl)piperidina

Step 2: Deprotection & Salt Formation

6—800-4-(3-brom0phenyl)piperidina

HCI in organic solvent
(e.g., Dioxane or Ether)

y

G—(&Bromophenyl)piperidine hydrochloridg
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Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCI.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-Bromophenyl)piperidine hydrochloride from N-Boc-piperidine-
4-boronic acid pinacol ester and 1-bromo-3-iodobenzene.

Step 1: Suzuki-Miyaura Cross-Coupling

o Reactor Setup: To a dry, inert-atmosphere-flushed reactor, add N-Boc-piperidine-4-boronic
acid pinacol ester (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), and potassium carbonate (3.0

eq).
e Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

o Degassing: Sparge the resulting slurry with argon or nitrogen for 20-30 minutes to remove
dissolved oxygen, which can poison the palladium catalyst.

o Catalyst Addition: Add the palladium catalyst, such as [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.02-0.05 eq).

o Causality Insight:The dppf ligand provides the necessary steric and electronic properties
to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination),
while the base (K2COs3) is crucial for activating the boronic ester for the transmetalation
step.[8]

e Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting
materials are consumed (typically 4-12 hours).

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude N-Boc-4-(3-bromophenyl)piperidine.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation
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 Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable
organic solvent like ethyl acetate or diethyl ether.

« Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) or
anhydrous HCI in diethyl ether (1.5-2.0 eq) at 0 °C.

o Causality Insight:The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl
(Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen, now a free
base, is immediately protonated by the excess HCI to form the hydrochloride salt, which is
typically insoluble in non-polar organic solvents, causing it to precipitate.

o Precipitation: Stir the mixture at 0 °C to room temperature for 1-3 hours. A white precipitate
of the hydrochloride salt will form.

« |solation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl
ether to remove non-polar impurities and residual solvent.

e Drying: Dry the product under vacuum at 40-50 °C to obtain crude 4-(3-
Bromophenyl)piperidine hydrochloride.

Purification for High-Purity Applications

For use in pharmaceutical synthesis, the crude product must be purified to remove residual
reagents, catalysts, and byproducts. Recrystallization is the most effective method for purifying
crystalline solids like hydrochloride salts.[9][10]
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Caption: Standard workflow for the purification of piperidine salts via recrystallization.
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Detailed Experimental Protocol: Recrystallization

e Solvent Selection: Choose a suitable solvent system. For piperidine hydrochlorides, polar
protic solvents like isopropanol, ethanol, or methanol are often effective.[9] The ideal solvent
dissolves the compound when hot but has low solubility at cold temperatures.

o Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the
chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid
completely dissolves.

e Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal
and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of
Celite to remove the charcoal.

o Crystallization: Remove the flask from the heat source and allow it to cool slowly to room
temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room
temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of
precipitated crystals.

« |solation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume
of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Characterization

A self-validating protocol requires rigorous analytical testing to confirm the identity, structure,
and purity of the final compound.
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Technique

Purpose

Expected Results

1H NMR

Structural Confirmation &

Identity

Aromatic Region (6 7.0-7.5
ppm): Complex multiplet
pattern corresponding to the 4
protons on the bromophenyl
ring. Piperidine Region (o 1.5-
3.5 ppm): Broad and distinct
signals for the 9 aliphatic
protons on the piperidine ring.
The N-H proton may appear as

a very broad signal.

13C NMR

Structural Confirmation

Aromatic Region (& 120-145
ppm): Signals for the 6
aromatic carbons, including
the C-Br carbon. Piperidine
Region (0 25-50 ppm): Signals
for the 5 aliphatic carbons of

the piperidine ring.

FTIR

Functional Group Identification

~2700-3000 cm~1: Broad
absorption due to the N-H*
stretch of the ammonium salt.
~2850-2950 cm~1: C-H
aliphatic stretches. ~1400-
1600 cm~1: C=C aromatic ring
stretches. ~500-700 cm~1: C-
Br stretch.[12][13]

HPLC/UPLC

Purity Assessment

A single major peak with purity
typically >98% under
appropriate chromatographic
conditions (e.g., C18 column,
mobile phase of
acetonitrile/water with TFA or

formic acid).

MS (ESI+)

Molecular Weight Confirmation

Detection of the molecular ion

for the free base [M+H]* at m/z
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corresponding to C11H1sBrN*
(approx. 240.04/242.04 due to

Br isotopes).

Applications in Drug Development

4-(3-Bromophenyl)piperidine hydrochloride is not an end product but a crucial intermediate
for creating more complex APIs.[14] Its primary utility lies in its dual functionality: the piperidine
nitrogen can be alkylated or acylated, while the bromophenyl group is primed for cross-
coupling reactions.

A prominent application is in the synthesis of Niraparib, a poly (ADP-ribose) polymerase
(PARP) inhibitor used for treating certain types of cancer. The 4-arylpiperidine core is essential
for the drug's interaction with the PARP enzyme.

G-(S-Bromophenyl)piperidine HCD

Pd-catalyzed
Cross-Coupling

Intermediate X
(via Suzuki Coupling at Br position)

Amide bond formation
or Alkylation

Final API (e.g., Niraparib)
(via functionalization of Piperidine-N)

Click to download full resolution via product page
Caption: Role of the title compound as a key intermediate in APl synthesis.

Safety and Handling

As a laboratory chemical, 4-(3-Bromophenyl)piperidine hydrochloride requires careful
handling.
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e Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes
serious eye irritation, and may cause respiratory irritation.[4]

o Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-
resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

Conclusion

4-(3-Bromophenyl)piperidine hydrochloride is a cornerstone intermediate for the synthesis
of advanced pharmaceutical agents. Its molecular weight of 276.60 g/mol and well-defined
physicochemical properties make it a reliable starting material. The synthetic routes,
particularly those involving Suzuki cross-coupling, offer a versatile and scalable means of
production. Coupled with robust purification protocols like recrystallization and a suite of
analytical methods for quality control, this compound can be reliably produced at high purity. Its
critical role in the synthesis of drugs like Niraparib underscores its importance to the fields of
medicinal chemistry and drug development, making a thorough technical understanding of its
properties and handling essential for today's research scientist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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